Cyclohexyl 2-(3,4,5-trifluorophenyl)ethyl ketone
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Description
“Cyclohexyl 2-(3,4,5-trifluorophenyl)ethyl ketone” is a chemical compound with the CAS Number: 898778-77-3. It has a molecular weight of 270.29 and its IUPAC name is 1-cyclohexyl-3-(3,4,5-trifluorophenyl)-1-propanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17F3O/c16-12-8-10(9-13(17)15(12)18)6-7-14(19)11-4-2-1-3-5-11/h8-9,11H,1-7H2 . This indicates the molecular structure of the compound.Scientific Research Applications
Synthesis and Catalytic Applications
- Cyclohexyl 2-(3,4,5-trifluorophenyl)ethyl ketone, and its derivatives, are used in various synthesis processes. For instance, Wakselman and Tordeux (1982) demonstrated the preparation of trifluoroethyl cyclohexyl ketone and its subsequent use in the Bayer-Villiger oxidation process, yielding cyclohexyl trifluoropropionate (Wakselman & Tordeux, 1982).
- In the field of catalysis, the reactions of cyclohexanone derivatives with deuterium, catalyzed by platinum group metals, were explored by Teratani et al. (1981) and Chihara & Tanaka (1979), highlighting the selectivity and efficiency of these catalysts (Teratani et al., 1981); (Chihara & Tanaka, 1979).
Organic Chemistry and Material Science
- Uchiyama et al. (1998) investigated the cyclization of 2-(3-hydroxyphenyl)ethyl ketone derivatives, yielding quinolin-8-ols and tetrahydroquinolin-8-ols, showcasing the compound's role in the synthesis of complex organic structures (Uchiyama et al., 1998).
- In material science, the interaction of unsaturated ketones, including cyclohexanone derivatives, with semiconductor surfaces was explored by Wang et al. (2002), indicating the potential for fine-tuning semiconductor properties (Wang et al., 2002).
Analytical Chemistry
- Mizell & Simpson (1961) described the use of a solvent system including cyclohexanone for the paper chromatographic separation of amino acids, underlining its utility in analytical chemistry (Mizell & Simpson, 1961).
Miscellaneous Applications
- Cyclohexanone derivatives are also involved in various chemical reactions and syntheses, as shown by Murahashi et al. (2000) in the oxidation of alkanes and by Gadzhili et al. (2005) in the formation of nicotinic acids (Murahashi et al., 2000); (Gadzhili et al., 2005).
Properties
IUPAC Name |
1-cyclohexyl-3-(3,4,5-trifluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3O/c16-12-8-10(9-13(17)15(12)18)6-7-14(19)11-4-2-1-3-5-11/h8-9,11H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPZCJOPMSLDFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645042 |
Source
|
Record name | 1-Cyclohexyl-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-77-3 |
Source
|
Record name | 1-Cyclohexyl-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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